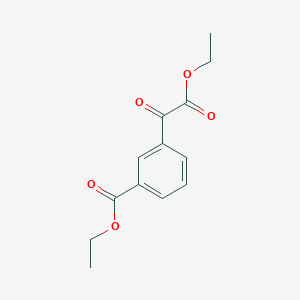

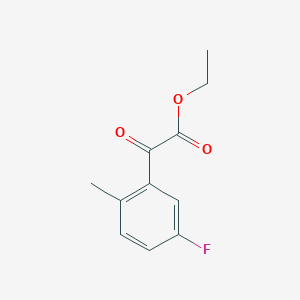

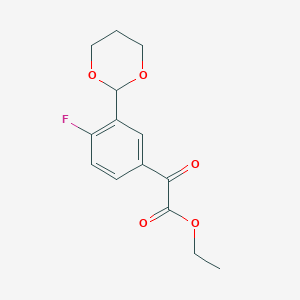

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,3-dioxane . 1,3-Dioxane is a type of ether commonly used as a solvent. It’s a colorless liquid and is miscible with water .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate” were not found, there are general methods for synthesizing 1,3-dioxane derivatives . For instance, one method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Chemical Reactions Analysis

In terms of chemical reactions, 1,3-dioxan-2-yl derivatives have been used in various reactions. For example, they have been used in the Kumada alkyl-alkyl cross-coupling of (2-(1,3-dioxan-2-yl) ethyl)magnesium bromide and 1-iodo-3-phenylpropane . They have also been used in Claisen-Schmidt reactions .Scientific Research Applications

Synthesis and Characterization

- A study by Spoorthy, Kumar, Rani, and Ravindranath (2021) explored the synthesis of ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide and its analogues, providing insights into their anti-microbial activity and docking studies. This illustrates the compound's utility in the creation of new molecules with potential biological applications (Spoorthy et al., 2021).

Chemiluminescence Studies

- Research by Ciscato et al. (2014) investigated the chemiluminescent reaction of a 2-coumaranone derivative (which is structurally similar to ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate), revealing the involvement of a 1,2-dioxetanone intermediate. This highlights the compound's relevance in studying chemiluminescence mechanisms (Ciscato et al., 2014).

Catalysis and Complex Formation

- Ulu, Gürbüz, and Özdemir (2017) synthesized 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes. These complexes showed excellent activity in the alkylation of amines with alcohols, indicating the potential of such compounds in catalysis (Ulu et al., 2017).

Magnetic Resonance Studies

- A study by Amshey and Bender (1983) on the fluorine magnetic resonance spectra of fluorine-substituted benzoyl chymotrypsins, including 4-fluorobenzoyl-alpha-chymotrypsin, provides insights into the unique chemical shifts and thermal stability of such compounds. This research is relevant for understanding the physical properties of similar fluorine-substituted compounds (Amshey & Bender, 1983).

Chemoenzymatic Synthesis

- Ramesh et al. (2017) discussed the chemoenzymatic synthesis of optically pure compounds using racemic syn-ethyl derivatives, including 2-(1,3-dioxan-4-yl)acetate, for the synthesis of pharmaceuticals like rosuvastatin. This research underscores the compound's role in the synthesis of medically significant products (Ramesh et al., 2017).

Antitumor Activity

- Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. This study is relevant for understanding the potential antitumor applications of ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate related compounds (Xiong et al., 2009).

properties

IUPAC Name |

ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVMELCYKQGRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.